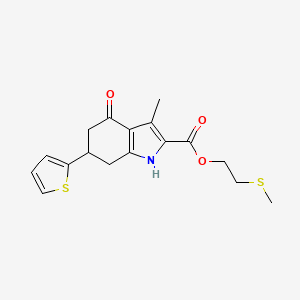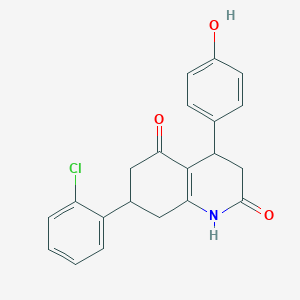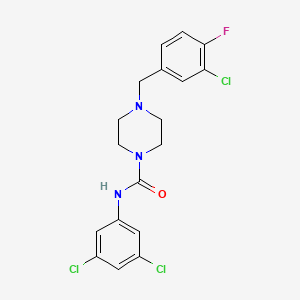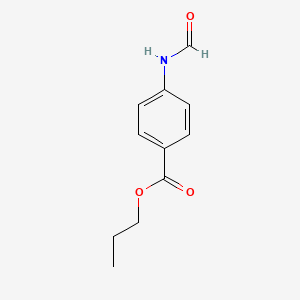![molecular formula C19H18BrN3O2S B4747179 2-{[2-(4-bromophenoxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4747179.png)
2-{[2-(4-bromophenoxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
Übersicht
Beschreibung
2-{[2-(4-bromophenoxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a key role in cancer metabolism.
Wirkmechanismus
BPTES works by selectively inhibiting glutaminase, an enzyme that plays a key role in cancer metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used in the tricarboxylic acid cycle to produce energy. By inhibiting glutaminase, BPTES disrupts this process, leading to decreased cancer cell proliferation and increased cancer cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In cancer cells, BPTES leads to decreased glutamine metabolism, decreased ATP production, and increased oxidative stress. BPTES has also been shown to have effects on the immune system, including modulation of T cell activation and inhibition of tumor-associated macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for use in lab experiments. It is a selective inhibitor of glutaminase, meaning that it can be used to study the role of glutaminase in cancer metabolism without affecting other metabolic pathways. BPTES is also relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to the use of BPTES in lab experiments. It has been shown to have off-target effects in some cell lines, and its efficacy can be influenced by factors such as cell density and culture conditions.
Zukünftige Richtungen
There are many potential future directions for research on BPTES. One area of focus could be on developing more potent and selective inhibitors of glutaminase. Another area of research could be on identifying biomarkers that could be used to predict which cancer patients would be most likely to respond to BPTES treatment. Additionally, BPTES could be studied in combination with other cancer therapies to determine if it could enhance their efficacy. Finally, BPTES could be studied in other areas of research, such as neurodegenerative diseases and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential use in cancer research. Glutaminase is an enzyme that is upregulated in many types of cancer, and its inhibition has been shown to have anti-tumor effects. BPTES has been shown to selectively inhibit glutaminase, leading to decreased cancer cell proliferation and increased cancer cell death. BPTES has also been studied for its potential use in other areas of research, including neurodegenerative diseases and metabolic disorders.
Eigenschaften
IUPAC Name |
2-[2-(4-bromophenoxy)ethylamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-13-17(18(24)23-15-5-3-2-4-6-15)26-19(22-13)21-11-12-25-16-9-7-14(20)8-10-16/h2-10H,11-12H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYUAGREOVNVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCOC2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(allyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4747101.png)
![2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4747113.png)

![3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4747126.png)


![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4747147.png)

![2-(2-bromo-4-chlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4747149.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4747156.png)
![1-ethyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4747165.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747172.png)

